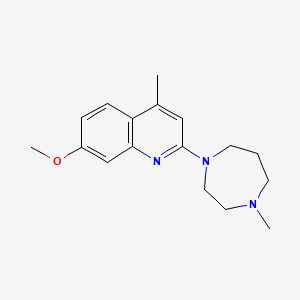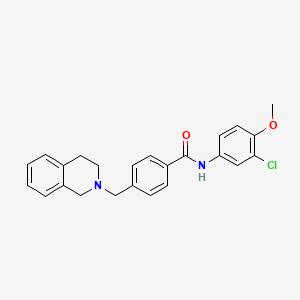
1-(4-isopropylbenzyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylbenzyl)-4-(4-methoxyphenyl)piperazine, also known as 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe), is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is similar in structure to other psychedelic drugs such as LSD and mescaline, and it is known for its potent hallucinogenic effects. The chemical was first synthesized in 2003 by Ralf Heim at the Free University of Berlin, and it has since gained popularity as a recreational drug.
作用機序
The exact mechanism of action of 25I-NBOMe is not fully understood, but it is believed to act primarily by binding to the serotonin 2A receptor in the brain. This receptor is involved in the regulation of mood, perception, and cognition, and activation of this receptor is thought to be responsible for the hallucinogenic effects of 25I-NBOMe.
Biochemical and Physiological Effects
The effects of 25I-NBOMe on the body and brain are similar to those of other hallucinogenic drugs. Users typically experience altered perception, including visual and auditory hallucinations, as well as changes in mood and thought processes. Physiological effects may include increased heart rate, blood pressure, and body temperature, as well as dilated pupils.
実験室実験の利点と制限
25I-NBOMe has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it useful for studying the role of this receptor in mediating the effects of hallucinogenic drugs. However, there are also several limitations to using 25I-NBOMe in research. It is a synthetic drug with unknown long-term effects, and its use in humans is not recommended. Additionally, its legality and availability may be a barrier to its use in some research settings.
将来の方向性
There are several potential future directions for research on 25I-NBOMe and other hallucinogenic drugs. One area of interest is the potential therapeutic applications of these drugs, particularly for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the serotonin 2A receptor with greater specificity and potency, which could lead to the development of safer and more effective treatments for a range of psychiatric disorders.
合成法
The synthesis of 25I-NBOMe involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride to form 2,5-dimethoxyphenethylamine hydrochloride. This intermediate is then reacted with 2-methoxybenzyl chloride to form the N-(2-methoxybenzyl) derivative. The final step involves the reaction of the N-(2-methoxybenzyl) derivative with 4-isopropylbenzyl chloride and sodium hydride to form 25I-NBOMe.
科学的研究の応用
25I-NBOMe has been used in scientific research to study the effects of hallucinogenic drugs on the brain. In particular, it has been used to investigate the role of the serotonin 2A receptor in mediating the hallucinogenic effects of drugs like LSD and psilocybin. Studies have shown that 25I-NBOMe has a high affinity for the serotonin 2A receptor, which is thought to be responsible for its hallucinogenic effects.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(2)19-6-4-18(5-7-19)16-22-12-14-23(15-13-22)20-8-10-21(24-3)11-9-20/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAFGHWLDCOBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)


![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5104351.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)
![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)